Product packaging for Acetophenone, 4-allyloxy-3,5-dimethoxy-(Cat. No.:CAS No. 66922-68-7)

Acetophenone, 4-allyloxy-3,5-dimethoxy-

Cat. No.: B13807597
CAS No.: 66922-68-7
M. Wt: 236.26 g/mol
InChI Key: BQYIARTZCCFTFV-UHFFFAOYSA-N
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Description

Significance of Acetophenone (B1666503) Scaffolds in Organic Synthesis

The acetophenone scaffold is a prevalent building block in the synthesis of numerous organic compounds, including many heterocyclic systems. The carbonyl group and the adjacent methyl group offer multiple reaction sites for carbon-carbon bond formation and functional group transformations. Furthermore, the aromatic ring can be readily functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents that can modulate the electronic and steric properties of the molecule. This adaptability makes substituted acetophenones key precursors in the preparation of a variety of organic molecules.

Overview of Aryl Ether Derivatives in Chemical Science

Aryl ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl group. wikipedia.org This structural feature imparts a unique combination of stability and reactivity to the molecule. The ether bond is generally stable under many reaction conditions, yet the aryl group can be activated towards certain transformations. Aryl ethers are found in a wide range of naturally occurring and synthetic compounds with significant applications in various fields of chemical science. The synthesis of aryl ethers is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Research Context of Acetophenone, 4-allyloxy-3,5-dimethoxy- within Diverse Compound Classes

Acetophenone, 4-allyloxy-3,5-dimethoxy-, also known as 4'-allyloxy-3',5'-dimethoxyacetophenone, is a specific substituted acetophenone that incorporates both an acetophenone core and an aryl ether functionality, specifically an allyloxy group. This compound is structurally related to naturally occurring phenolic compounds, such as acetosyringone, from which it can be synthesized. wikipedia.org Its primary significance in chemical research lies in its role as a synthetic intermediate. Notably, it is a precursor in the synthesis of psychoactive phenethylamines like allylescaline (B1520581) (4-allyloxy-3,5-dimethoxyphenethylamine). chemicalbook.comnih.gov The presence of the allyl group also introduces the potential for specific chemical transformations, such as the Claisen rearrangement, a well-studied pericyclic reaction in organic chemistry.

The synthesis of Acetophenone, 4-allyloxy-3,5-dimethoxy- is typically achieved via the Williamson ether synthesis. This involves the reaction of 4'-hydroxy-3',5'-dimethoxyacetophenone (acetosyringone) with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.

A related synthesis has been described for a similar compound, 3,5-dimethoxy-4-(2-propynyloxy)-benzaldehyde, starting from syringaldehyde (B56468). In this procedure, a mixture of syringaldehyde, potassium carbonate, and propargyl bromide in acetonitrile (B52724) is refluxed to yield the corresponding aryl ether. rsc.org A similar approach can be readily adapted for the synthesis of Acetophenone, 4-allyloxy-3,5-dimethoxy- from acetosyringone.

The chemical reactivity of Acetophenone, 4-allyloxy-3,5-dimethoxy- is largely dictated by its functional groups. The acetophenone moiety can undergo reactions typical of ketones, while the allyloxy group can participate in reactions such as the Claisen rearrangement. This rsc.orgrsc.org-sigmatropic rearrangement would lead to the formation of a C-allylated phenol, a transformation that can be influenced by the electronic nature of the substituents on the aromatic ring.

Below is a data table comparing the nuclear magnetic resonance (NMR) spectral data of related acetophenone derivatives. This data is crucial for the characterization of these compounds and for verifying the successful synthesis of Acetophenone, 4-allyloxy-3,5-dimethoxy-.

Compound1H NMR (CDCl3, 500 MHz) δ (ppm)13C NMR (CDCl3, 125 MHz) δ (ppm)Reference
Acetophenone2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H)26.5, 128.2, 128.5, 133.0, 137.1, 198.1
4-Bromoacetophenone2.60 (s, 3H), 7.61-7.63 (q, 2H), 7.83-7.84 (q, 2H)26.5, 128.4, 129.8, 131.9, 135.8, 197.1
3',5'-Dimethoxyacetophenone2.57 (s, 3H), 3.83 (s, 6H), 6.65 (t, J = 2.3 Hz, 1H), 7.08 (d, J = 2.3 Hz, 2H)- nih.gov
3,4,5-Trimethoxyacetophenone2.60 (s, 3H), 3.93 (d, J = 2.5 Hz, 9H), 7.22 (s, 2H)26.4, 56.3, 60.9, 105.9, 132.5, 143.1, 153.1, 196.9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B13807597 Acetophenone, 4-allyloxy-3,5-dimethoxy- CAS No. 66922-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66922-68-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C13H16O4/c1-5-6-17-13-11(15-3)7-10(9(2)14)8-12(13)16-4/h5,7-8H,1,6H2,2-4H3

InChI Key

BQYIARTZCCFTFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Origin of Product

United States

Synthetic Methodologies for Acetophenone, 4 Allyloxy 3,5 Dimethoxy and Its Precursors

Classic Synthetic Routes and Reaction Mechanisms

Traditional synthetic methods provide the foundational chemistry for producing 4-allyloxy-3,5-dimethoxyacetophenone. These routes are well-understood and widely practiced in organic synthesis.

The introduction of the allyloxy group onto the aromatic ring is a critical step, commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenolic precursor, typically 4-hydroxy-3,5-dimethoxyacetophenone.

The mechanism begins with the deprotonation of the hydroxyl group on the precursor by a suitable base, such as potassium carbonate or sodium hydride, to form a nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide, most commonly allyl bromide. The phenoxide attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction.

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

Parameter Condition Purpose
Precursor 4-hydroxy-3,5-dimethoxyacetophenone Provides the aromatic scaffold and hydroxyl group.
Alkylating Agent Allyl bromide Source of the allyl group.
Base Potassium carbonate (K₂CO₃) Deprotonates the hydroxyl group to form the phenoxide.
Solvent Acetone or DMF Provides a medium for the reaction.
Temperature Reflux Increases the rate of reaction.

Acetophenone (B1666503), 4-allyloxy-3,5-dimethoxy- serves as a key building block in the Claisen-Schmidt condensation to form chalcones, which are α,β-unsaturated ketones. This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone with α-hydrogens (in this case, 4-allyloxy-3,5-dimethoxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). wikipedia.org

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base abstracts an α-hydrogen from the acetophenone's methyl group, creating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone (B49325) product. The removal of water drives the reaction to completion. wikipedia.org

The synthesis of precursors and derivatives of 4-allyloxy-3,5-dimethoxyacetophenone may involve various alkylation, arylation, and oxidation steps. For instance, the synthesis of the precursor 4-hydroxy-3,5-dimethoxyacetophenone can start from simpler molecules like eugenol. This multi-step process can include methylation of a hydroxyl group, isomerization of an allyl group to a propenyl group, and subsequent oxidative cleavage of the double bond to yield a benzaldehyde. researchgate.net This aldehyde can then be further functionalized.

Another relevant reaction is α-bromination, where the methyl group of the acetyl moiety is halogenated. This transformation introduces a reactive handle for further nucleophilic substitution, allowing for the extension of the carbon chain or the introduction of other functional groups. nih.gov

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, modern synthetic strategies have been applied to the synthesis of acetophenone derivatives.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In the context of synthesizing acetophenone derivatives, microwave assistance has been shown to dramatically reduce reaction times and often increase product yields compared to conventional heating methods. nih.gov For O-alkylation reactions, such as the Williamson ether synthesis, microwave heating can reduce reaction times from several hours to mere minutes. nih.gov This rapid, uniform heating is due to the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to a significant increase in reaction rates. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted O-Alkylation

Method Reaction Time Yield Environmental Impact
Conventional Heating (TH) Hours to Days Moderate to Good Higher energy consumption, longer solvent exposure.
Microwave Irradiation (MW) Minutes Good to Excellent Lower energy consumption, reduced reaction time. nih.gov

The development of solvent-free reaction conditions aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous organic solvents. Claisen-Schmidt condensations have been successfully performed in the absence of a solvent, sometimes using a solid base like sodium hydroxide and simply grinding the reactants together. wikipedia.org

Microwave-assisted synthesis can often be paired effectively with solvent-free conditions. For example, the reaction of a hydroxy-aromatic compound with an amine under microwave irradiation without any solvent has been shown to produce high yields of the desired product in a very short time. researchgate.net This approach, known as a "dry media" reaction, enhances efficiency and simplifies product purification, making it an attractive advanced strategy for synthesizing derivatives related to 4-allyloxy-3,5-dimethoxyacetophenone. researchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of acetophenone, 4-allyloxy-3,5-dimethoxy-, and related acetophenone derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key areas of development include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are efficient and recyclable.

One of the pivotal steps in synthesizing the target compound is the O-allylation of its precursor, 4'-hydroxy-3',5'-dimethoxyacetophenone (acetosyringone). Traditional methods often rely on toxic solvents and harsh bases. Green alternatives focus on minimizing this environmental impact. For instance, the O-allylation of phenols has been successfully performed in aqueous media using magnetically separable palladium catalysts. rsc.org This approach not only avoids volatile organic solvents but also allows for the easy recovery and recycling of the catalyst. rsc.org Another sustainable strategy involves using allyl alcohol as the allylating agent, which produces water as the sole byproduct, enhancing the atom economy of the reaction. universiteitleiden.nl

Microwave-assisted organic synthesis (MAOS) represents another significant green methodology. The synthesis of chalcones, which often starts from substituted acetophenones, has been achieved using microwave energy, sometimes in solvent-free conditions or with green solvents like glycerin. benthamdirect.comresearchgate.net These methods often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net

Enzymatic and microbial processes are also being explored for the production of acetophenone and its derivatives. ucl.ac.uk For example, transaminases can be used for the synthesis of acetophenone from methylbenzylamine, offering a biocatalytic route that operates under mild conditions. ucl.ac.uk Although product inhibition can be a challenge, integrated extraction techniques are being developed to improve the efficiency of these bioprocesses. ucl.ac.uk

Green Chemistry TacticApplication in SynthesisAdvantages
Aqueous Media O-allylation of phenolsAvoids volatile organic solvents, simplifies product isolation. rsc.org
Recyclable Catalysts Palladium-catalyzed O-allylationEnables catalyst reuse, reducing cost and metal waste. rsc.org
Alternative Reagents Use of allyl alcohol instead of allyl halidesProduces water as the only byproduct, improving atom economy. universiteitleiden.nl
Microwave Irradiation Synthesis of chalcones from acetophenonesReduces reaction times, increases yields, allows for solvent-free conditions. benthamdirect.comresearchgate.net
Biocatalysis Enzymatic production of acetophenoneUses renewable resources, operates under mild conditions. ucl.ac.uk

Precursor and Starting Material Chemistry

Synthesis of Substituted Phenols and Benzaldehydes

Substituted phenols and benzaldehydes are crucial building blocks. Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) is a particularly important precursor, as it can be converted into 4'-hydroxy-3',5'-dimethoxyacetophenone (acetosyringone). Syringaldehyde itself can be obtained from renewable resources, specifically from the lignin (B12514952) in angiosperm woods, making it a valuable bio-based synthon. researchgate.netncsu.edu Chemical synthesis routes to syringaldehyde have also been developed, for example, from vanillin (B372448), which is another readily available lignin-derived compound. cdnsciencepub.com The synthesis from vanillin involves iodination followed by a copper-catalyzed reaction with sodium methoxide. cdnsciencepub.com

Modern synthetic methods for producing substituted phenols often employ green chemistry principles to overcome the limitations of traditional approaches, which can involve harsh conditions and toxic reagents. nih.gov A notable green method is the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This protocol uses aqueous hydrogen peroxide as a mild oxidant in ethanol (B145695), allowing for a very rapid (one-minute) synthesis of a wide range of substituted phenols at room temperature without the need for chromatographic purification. nih.govrsc.org This method is scalable and can be integrated into one-pot sequences to generate more complex phenolic structures. nih.govrsc.org

PrecursorSynthetic Origin/MethodKey Features
Syringaldehyde Oxidation of lignin from angiospermsRenewable, bio-based starting material. ncsu.edu
Syringaldehyde Synthesis from vanillinUtilizes an available lignin-derived feedstock. cdnsciencepub.com
Substituted Phenols Ipso-hydroxylation of arylboronic acidsRapid, high-yielding, green conditions (H₂O₂/ethanol), avoids chromatography. nih.govrsc.org
Substituted Phenols One-step conversion of hydroxypyrones and nitroalkenesProvides complete regiochemical control for highly substituted phenols. nih.govoregonstate.edu

Role of Substituted Acetophenones as Synthetic Intermediates

Substituted acetophenones are versatile intermediates in organic synthesis, serving as foundational synthons for a wide array of more complex molecules. wisdomlib.orgnih.govresearchgate.net Their chemical reactivity, centered around the acetyl group and the aromatic ring, allows for various transformations. Acetophenone, 4'-hydroxy-3',5'-dimethoxy- (acetosyringone) is a prime example of such an intermediate. scbt.comwikipedia.org

The most prominent role of substituted acetophenones is in condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcones. benthamdirect.comresearchgate.netwisdomlib.org Chalcones are α,β-unsaturated ketones that serve as precursors for the synthesis of numerous heterocyclic compounds, such as pyrazoles and flavonoids. wisdomlib.org The simplicity and efficiency of the Claisen-Schmidt reaction have made substituted acetophenones a cornerstone in medicinal chemistry for generating libraries of biologically active molecules. researchgate.net

Beyond chalcone synthesis, the acetyl group can be modified to introduce other functionalities. For instance, acetophenones can undergo hydrodeoxygenation to yield substituted ethylbenzenes and other alkylated aromatics. rsc.org Furthermore, substituted acetophenones are key starting materials for producing various pharmaceuticals and natural product analogs. nih.gov The parent compound, acetophenone, is a precursor in the synthesis of resins, fragrances, and various heterocyclic systems. nih.govresearchgate.net The specific compound, acetosyringone, is well-known for its role in plant biotechnology as a signaling molecule that induces gene transfer from Agrobacterium tumefaciens to plant cells. wikipedia.org

IntermediateReaction TypeProduct Class
Substituted AcetophenonesClaisen-Schmidt CondensationChalcones. benthamdirect.comwisdomlib.org
ChalconesCyclization ReactionsPyrazoles, Flavonoids, Chromones. wisdomlib.org
Substituted Acetophenones"Click" Reaction (CuAAC)1,2,3-Triazole Hybrids. nih.gov
Hydroxy-acetophenonesHydrodeoxygenationAlkyl Phenols. rsc.org
AcetosyringoneO-allylationAllyloxy Acetophenones.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Acetophenone (B1666503), 4-allyloxy-3,5-dimethoxy- is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Acetyl group (-COCH₃)~2.5Singlet3H
Methoxy (B1213986) groups (-OCH₃)~3.9Singlet6H
Aromatic protons (Ar-H)~7.2Singlet2H
Allyl group (-OCH₂CH=CH₂)~4.6 (OCH₂)Doublet2H
~6.0 (CH=)Multiplet1H
~5.3, ~5.4 (=CH₂)Multiplet2H

Note: This is a predicted spectrum. Actual values may vary.

The singlet for the acetyl protons would appear downfield due to the deshielding effect of the adjacent carbonyl group. The two equivalent methoxy groups would produce a single, sharp signal. The two aromatic protons, being chemically equivalent, are expected to give a singlet. The allyloxy group would present a more complex set of signals: a doublet for the -OCH₂- protons, and multiplets for the vinylic protons, showing characteristic coupling patterns.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl carbon (C=O)~197
Aromatic C-COCH₃~130
Aromatic C-O (methoxy)~153
Aromatic C-H~106
Aromatic C-O (allyloxy)~140
Methoxy carbons (-OCH₃)~56
Allyl -OCH₂~70
Allyl -CH=~133
Allyl =CH₂~118
Acetyl -CH₃~26

Note: This is a predicted spectrum. Actual values may vary.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbons of the methoxy and allyloxy groups will also have characteristic signals.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the different protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the aromatic ring, the methoxy groups, the acetyl group, and the allyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1680
C-O (Aromatic ether)~1250
C=C (Aromatic)~1600, ~1500
C=C (Alkene)~1645
C-H (Aromatic)~3050
C-H (Aliphatic)~2950

Note: These are approximate values.

The most prominent peak in the IR spectrum would likely be the strong absorption from the carbonyl (C=O) stretch of the ketone. The presence of the aromatic ring and the alkene of the allyl group would be indicated by C=C stretching vibrations. The C-O stretching of the ether linkages and the various C-H stretching vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For Acetophenone, 4-allyloxy-3,5-dimethoxy-, the molecular formula is C₁₃H₁₆O₄, which corresponds to a molecular weight of 236.26 g/mol .

Expected Mass Spectrometry Data:

Ionm/z (mass-to-charge ratio)
[M]⁺ (Molecular ion)236
[M - CH₃]⁺221
[M - COCH₃]⁺193
[M - C₃H₅]⁺195

Note: Fragmentation patterns can be complex and depend on the ionization method.

The mass spectrum would be expected to show a molecular ion peak at m/z = 236. Common fragmentation pathways could include the loss of a methyl group (from the acetyl or methoxy groups), the loss of the acetyl group, or the loss of the allyl group, leading to fragment ions at the corresponding m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The acetophenone core, with its aromatic ring conjugated to the carbonyl group, is expected to show characteristic absorptions in the UV region.

Expected UV-Vis Absorption Maxima (λmax):

TransitionExpected λmax (nm)
π → π~220-280
n → π~300-330

Note: The solvent used can influence the absorption maxima.

The spectrum would likely display a strong absorption band corresponding to the π → π* transition of the conjugated aromatic system. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed. The presence of the oxygen-containing substituents on the aromatic ring would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted acetophenone.

Other Advanced Analytical Methods (e.g., GC/MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are crucial for the analysis of "Acetophenone, 4-allyloxy-3,5-dimethoxy-", providing insights into its molecular weight, fragmentation patterns, and purity.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

In GC/MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.

For "Acetophenone, 4-allyloxy-3,5-dimethoxy-", electron ionization (EI) is a common ionization method. The fragmentation pattern can be predicted based on the functional groups present in the molecule. The molecular ion peak ([M]+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Alpha-cleavage: The loss of a methyl radical (•CH₃) from the acetyl group is a characteristic fragmentation of acetophenones, leading to the formation of a stable acylium ion.

Loss of the Allyl Group: Cleavage of the ether bond can result in the loss of the allyl group (•C₃H₅).

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the carbonyl group and the aromatic ring can also occur.

Cleavage of Methoxy Groups: The loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents is also a possible fragmentation pathway.

Table 1: Predicted Major Mass Fragments for Acetophenone, 4-allyloxy-3,5-dimethoxy- in GC/MS (EI)

Fragment Ion Proposed Structure m/z (Predicted)
[M]⁺ C₁₃H₁₆O₄⁺ 236
[M - CH₃]⁺ C₁₂H₁₃O₄⁺ 221
[M - C₃H₅]⁺ C₁₀H₁₁O₄⁺ 195
[M - OCH₃]⁺ C₁₂H₁₃O₃⁺ 205

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC/MS. In LC-MS, the sample is separated in the liquid phase before being introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are typically employed.

For "Acetophenone, 4-allyloxy-3,5-dimethoxy-", ESI in positive ion mode would likely result in the formation of a protonated molecule, [M+H]⁺, and adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Tandem mass spectrometry (MS/MS) can be used to further fragment these precursor ions to obtain more detailed structural information, which would be analogous to the fragmentation observed in GC/MS but often with different relative abundances.

Table 2: Predicted Ions for Acetophenone, 4-allyloxy-3,5-dimethoxy- in LC-MS (ESI+)

Ion Species Formula m/z (Predicted)
Protonated Molecule [M+H]⁺ C₁₃H₁₇O₄⁺ 237
Sodium Adduct [M+Na]⁺ C₁₃H₁₆O₄Na⁺ 259

The choice between GC/MS and LC-MS for the analysis of "Acetophenone, 4-allyloxy-3,5-dimethoxy-" would depend on the specific research question, the sample matrix, and the required sensitivity. Both techniques, however, are fundamental in providing the detailed analytical data necessary for its unambiguous characterization in scientific research.

Computational and Theoretical Studies of the Compound and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into molecular geometry, electronic distribution, and chemical reactivity. For acetophenone (B1666503) and its derivatives, these studies reveal how various substituents on the aromatic ring influence the molecule's characteristics. ijrat.orgjocpr.com

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. Geometry optimization using DFT, often with basis sets like B3LYP/6-311++G(d,p), determines the most stable conformation of a molecule by finding the minimum energy state. ijrat.org For analogs such as 4-methoxyacetophenone, these calculations help in understanding bond lengths, bond angles, and dihedral angles. ijrat.org

The electronic structure of acetophenone derivatives is significantly influenced by the substituents on the phenyl ring. For instance, the presence of methoxy (B1213986) groups, as in the title compound, affects the distribution of electron density across the molecule. ijrat.org In studies of 4-methoxyacetophenone, analysis of atomic charges shows that the oxygen atom of the methoxy group and the carbonyl oxygen atom possess negative charges, indicating regions of high electron density. ijrat.org Conversely, the carbonyl carbon atom typically exhibits a positive charge, marking it as an electrophilic site. ijrat.org This charge distribution is critical for predicting how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. nih.gov In contrast, a larger energy gap signifies greater stability. jocpr.com Computational studies on various acetophenone derivatives have calculated this energy gap to understand their electronic behavior. jocpr.comresearchgate.netscite.ai The analysis of the frontier orbitals also helps in predicting the regions within the molecule where electrophilic and nucleophilic attacks are most likely to occur. nih.gov

ParameterSignificance
HOMO EnergyIndicates the electron-donating capability of the molecule.
LUMO EnergyRepresents the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE)A small gap indicates high chemical reactivity and low kinetic stability, while a large gap suggests the opposite.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. worldscientific.com The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule, typically using a color scale.

Regions of negative potential, usually colored red, are rich in electrons and are susceptible to electrophilic attack. In acetophenone analogs, these areas are typically localized around electronegative atoms like the oxygen of the carbonyl group. worldscientific.com Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack; these are often found around hydrogen atoms. nih.gov Green areas represent neutral or zero potential regions. MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule might be recognized by a biological receptor. uchile.cl

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For analogs of "Acetophenone, 4-allyloxy-3,5-dimethoxy-", such as the scaline series of phenethylamines, docking studies provide critical insights into their interactions with biological targets like serotonin (B10506) receptors. frontiersin.orgresearchgate.net

Studies on 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) and related amphetamines have identified key interactions with various receptors, particularly serotonin (5-HT) receptors like 5-HT2A and 5-HT2C. frontiersin.org These compounds are structurally analogous to mescaline and are investigated for their interaction profiles at key monoamine targets. frontiersin.org

Docking simulations can reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the methoxy groups and the alkoxy chain on the phenyl ring of these analogs play a crucial role in determining the binding orientation and affinity. Research has shown that extending the 4-alkoxy substituent can increase binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org Similarly, computational analyses of other substituted phenethylamines have explored their binding to targets like the colchicine (B1669291) binding site on tubulin, identifying key interacting residues. researchgate.net

Binding affinity refers to the strength of the interaction between a ligand and its receptor. malvernpanalytical.com It is commonly quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a stronger binding interaction. malvernpanalytical.com Computational methods can predict binding affinity, often reported as a binding energy score (e.g., in kcal/mol), which helps in ranking potential ligands. scispace.comnih.gov

For the scaline analogs, experimental binding assays have determined Ki values at various receptors. These studies show that scalines and their amphetamine counterparts (3C-scalines) generally bind with weak to moderately high affinity to the 5-HT2A receptor, with Ki values ranging from 150 to 12,000 nM. frontiersin.org It was observed that increasing the length of the 4-alkoxy group generally enhanced the binding affinity for 5-HT2A and 5-HT2C receptors. frontiersin.org For instance, analogs with longer or fluorinated alkoxy chains showed increased affinity compared to mescaline. frontiersin.org These experimental findings provide valuable data for validating and refining computational binding affinity predictions.

Analog ClassTarget ReceptorObserved Binding Affinity (Ki) RangeReference
Scalines & 3C-Scalines5-HT2A150 - 12,000 nM frontiersin.org
4-Alkoxy-2,5-dimethoxyphenethylamines5-HT2A8 - 1700 nM nih.gov
4-Alkoxy-2,5-dimethoxyamphetamines5-HT2A61 - 4400 nM nih.gov

Prediction of Spectroscopic Properties

Due to a lack of specific theoretical studies on Acetophenone, 4-allyloxy-3,5-dimethoxy-, we turn to a closely related analog, 2-hydroxy-4-methoxyacetophenone, for which Density Functional Theory (DFT) calculations have been performed. These computational methods are adept at predicting spectroscopic data, such as vibrational and nuclear magnetic resonance spectra, with a high degree of accuracy.

For 2-hydroxy-4-methoxyacetophenone, DFT calculations using the B3LYP method with a 6-311++G(**) basis set have been employed to determine its stable geometry and predict its vibrational frequencies. The theoretical results can then be compared with experimental data to provide a comprehensive understanding of the molecule's spectroscopic signature. The effects of the various functional groups—hydroxyl, methoxy, and acetyl—on the vibrational frequencies of the benzene (B151609) ring have been systematically analyzed in such studies.

Below is a representative table of predicted spectroscopic data for an analogous acetophenone derivative, showcasing the kind of information that can be gleaned from computational studies.

Predicted Spectroscopic Data for 2-hydroxy-4-methoxyacetophenone

Spectroscopic TechniquePredicted ParameterValue
FT-IROH Stretching Frequency~3400 cm-1
FT-IRC=O Stretching Frequency~1650 cm-1
1H NMROH Proton Chemical Shift~12 ppm
1H NMRMethoxy Proton Chemical Shift~3.8 ppm
13C NMRCarbonyl Carbon Chemical Shift~203 ppm

Note: The data presented is for the analog 2-hydroxy-4-methoxyacetophenone and serves as an illustrative example of computationally predicted spectroscopic properties.

Structure-Property Relationship Modeling

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties. Computational modeling allows for the systematic investigation of these structure-property relationships, providing a framework for designing molecules with desired characteristics.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key determinant of a molecule's hyperpolarizability and, consequently, its NLO activity.

For acetophenone derivatives, the benzene ring and the acetyl group can act as a π-conjugated bridge and an electron-accepting group, respectively. The introduction of substituents like methoxy (-OCH3) and allyloxy (-OCH2CH=CH2) groups, which are electron-donating, is expected to enhance the NLO properties of the molecule. The oxygen atom in these alkoxy groups can donate electron density to the aromatic ring through resonance, increasing the intramolecular charge transfer and thus the hyperpolarizability.

Theoretical studies on related chalcone (B49325) derivatives, which share a similar structural motif, have shown that the strategic placement of electron-donating groups on the phenyl rings significantly enhances the second and third-order NLO response. DFT calculations are a powerful tool for predicting these properties, including the first hyperpolarizability (β), a measure of the second-order NLO response.

While specific computational data for the NLO properties of Acetophenone, 4-allyloxy-3,5-dimethoxy- are not available, the general principles of NLO materials design suggest that the presence of the two methoxy groups and the allyloxy group would contribute positively to its NLO response.

Below is a conceptual table illustrating the expected influence of substituents on the NLO properties of acetophenone derivatives, based on established structure-property relationships.

Predicted Influence of Substituents on the First Hyperpolarizability (β) of Acetophenone Derivatives

Substituent at 4-positionNature of SubstituentExpected Relative β Value
-HNeutralLow
-OCH3Electron-donatingModerate
-OCH2CH=CH2Electron-donatingModerate-High
-NO2Electron-withdrawing(Depends on donor groups elsewhere)

Note: This table is illustrative and based on general principles of NLO structure-property relationships.

Derivatives and Analogs: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Derivatives Incorporating the 4-allyloxy-3,5-dimethoxy-Acetophenone Moiety

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.

To synthesize chalcones incorporating the specified moiety, 4-allyloxy-3,5-dimethoxy-acetophenone is reacted with a variety of substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). The trans-isomer is typically favored and can be confirmed by 1H-NMR spectroscopy, which shows characteristic doublet peaks for the α and β vinyl protons with a coupling constant of approximately 15-16 Hz. nih.gov This method is highly versatile, allowing for the creation of a large library of chalcone derivatives by varying the structure of the aromatic aldehyde. elifesciences.org

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from chalcones, making them second-generation derivatives of the original acetophenone. The most common method for synthesizing pyrazolines is the cyclocondensation reaction of a chalcone with a hydrazine (B178648) derivative. nih.govuii.ac.id

Specifically, a chalcone bearing the 4-allyloxy-3,5-dimethoxyphenyl group can be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or acetic acid. elifesciences.orguii.ac.id The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. uii.ac.id For example, reacting a chalcone with hydrazine hydrate in refluxing propionic acid or acetic acid is an effective method for producing N-acyl-4,5-dihydropyrazole derivatives. nih.govelifesciences.org The successful formation of the pyrazoline ring can be confirmed by 1H-NMR spectroscopy, which shows characteristic signals for the protons at the C-4 and C-5 positions of the heterocyclic ring. nih.gov

Allylescaline (B1520581), or 4-allyloxy-3,5-dimethoxyphenethylamine, is a well-known phenethylamine (B48288) derivative structurally related to mescaline. wikipedia.orgdbpedia.org Its synthesis typically begins not with the acetophenone itself, but with the corresponding benzaldehyde: 4-allyloxy-3,5-dimethoxybenzaldehyde. This precursor can be synthesized from vanillin (B372448). researchgate.net

The standard synthetic route involves a Henry reaction (nitroaldol condensation) between 4-allyloxy-3,5-dimethoxybenzaldehyde and nitromethane (B149229) to form the intermediate β-nitrostyrene. This intermediate is then reduced to the final phenethylamine product. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (B95107) (THF). This two-step process is a widely used method for preparing substituted phenethylamines from aromatic aldehydes. Allylescaline was first synthesized by Otakar Leminger in 1972 and later described in detail by Alexander Shulgin. wikipedia.orgdbpedia.org

Flavonoids are a class of natural products with a C6-C3-C6 skeleton. Flavonols, a subclass of flavonoids, can be synthesized from chalcone precursors through the Algar-Flynn-Oyamada (AFO) reaction. researchgate.netresearchgate.netnih.gov This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. researchgate.net

To prepare a flavonoid from a chalcone derived from 4-allyloxy-3,5-dimethoxy-acetophenone, the chalcone must first possess a hydroxyl group at the 2'-position of the acetophenone-derived ring (Ring A). If the starting acetophenone is 2'-hydroxy-4-allyloxy-3,5-dimethoxy-acetophenone, the resulting chalcone is a direct substrate for the AFO reaction. The chalcone is treated with hydrogen peroxide in an alkaline medium (e.g., KOH in methanol), which triggers an intramolecular epoxidation of the double bond, followed by rearrangement and cyclization to form the 3-hydroxy-flavone (flavonol) structure. researchgate.netresearchgate.net

Impact of Structural Modifications on Research-Relevant Activities

The specific substituents on the aromatic rings of these derivatives have a profound impact on their chemical properties and interactions with biological systems. The methoxy (B1213986) (–OCH3) and allyloxy (–OCH2CH=CH2) groups on the core phenyl ring are particularly influential.

Structure-activity relationship (SAR) studies of phenethylamine derivatives have provided detailed insights into the role of the 4-position substituent on the phenyl ring. The parent compound of this series, mescaline, features a 3,4,5-trimethoxy substitution pattern. Replacing the 4-methoxy group with a larger alkoxy group, such as an ethoxy (escaline), propoxy (proscaline), or allyloxy (allylescaline) group, has been shown to significantly increase potency and binding affinity at key serotonin (B10506) receptors. nih.govnih.gov

Research has demonstrated that extending the 4-alkoxy substituent generally increases binding affinities at the serotonin 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org For instance, allylescaline binds to the 5-HT2A and 5-HT2C receptors with significantly higher affinity than mescaline. nih.gov This suggests that the size and lipophilicity of the substituent at the 4-position are critical determinants of receptor interaction. The unsaturated allyl group in allylescaline offers a distinct conformational and electronic profile compared to a saturated alkyl chain, which can further influence receptor binding. These findings highlight that the allyloxy group, in combination with the two flanking methoxy groups at the 3- and 5-positions, confers a specific pharmacological profile that is distinct from the simple trimethoxy arrangement of mescaline. nih.govfrontiersin.org

Table 1: Comparison of Serotonin Receptor Binding Affinities (Ki, nM) for Mescaline and its 4-Alkoxy Analogs. nih.gov
Compound4-Position Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
Mescaline-OCH34,9009,900
Escaline-OCH2CH31,1002,500
Proscaline-OCH2CH2CH31,2002,800
Allylescaline-OCH2CH=CH21,1002,300

Role of Aromatic Ring Substitutions

The exploration of derivatives of Acetophenone, 4-allyloxy-3,5-dimethoxy- is crucial for understanding and optimizing its biological activities. A primary method for creating such derivatives is through the Claisen-Schmidt condensation, which reacts the parent acetophenone with various substituted aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov These chalcones possess an α,β-unsaturated keto group and two distinct aromatic rings: the A-ring, originating from 4-allyloxy-3,5-dimethoxyacetophenone, and the B-ring, which comes from the aldehyde. Structure-Activity Relationship (SAR) studies of these derivatives reveal that modifications to the B-ring are particularly influential in modulating their biological effects. nih.govresearchgate.net

Research on structurally similar chalcones derived from other trimethoxyacetophenones provides significant insights into the role of B-ring substitutions. nih.govresearchgate.net A key finding is that the electronic properties of the substituents on the B-ring play a critical role. The introduction of electron-withdrawing groups, such as nitro or halogen groups, on the B-ring has been shown to enhance the biological activity of the resulting chalcones. nih.gov The position of these substituents is also a determining factor; substitutions at the ortho (2-position) of the B-ring appear to be particularly favorable for increasing activity. nih.govresearchgate.net

Conversely, the presence of electron-donating groups on the B-ring may lead to a decrease in activity compared to their electron-withdrawing counterparts. The SAR data suggests that the electronic landscape of the B-ring directly impacts the molecule's interaction with biological targets. For the A-ring, derived from the parent acetophenone, substitutions at the ortho position relative to the carbonyl group are considered important for activity. nih.gov

The table below summarizes the general structure-activity relationships for chalcone derivatives based on analogous compounds.

B-Ring Substituent PositionSubstituent TypeImpact on Biological ActivityReference
Ortho (2-position)Electron-Withdrawing (e.g., -NO2, -Cl)Generally increases activity nih.govresearchgate.net
Meta (3-position)Electron-WithdrawingModerate impact nih.gov
Para (4-position)Electron-WithdrawingVariable impact, often less than ortho nih.gov
Any PositionElectron-Donating (e.g., -OH, -OCH3)Generally maintains or decreases activity nih.govresearchgate.net

Conformational Analysis and Stereochemistry (e.g., E/Z isomers)

The conformational flexibility of Acetophenone, 4-allyloxy-3,5-dimethoxy- is determined by the rotation around its single bonds, including those of the methoxy and allyloxy side chains and the bond connecting the acetyl group to the aromatic ring. However, more defined stereochemical features arise in its derivatives, particularly in the chalcones synthesized for SAR studies.

The core structure of a chalcone features a carbon-carbon double bond within the α,β-unsaturated propenone bridge, which gives rise to geometric isomerism. This results in the potential for two distinct stereoisomers: the E (entgegen or trans) isomer and the Z (zusammen or cis) isomer. In the E-isomer, the two aromatic rings (A and B) are positioned on opposite sides of the double bond, leading to a more linear and extended conformation. In the Z-isomer, the rings are on the same side, resulting in a more folded shape.

In the context of Claisen-Schmidt condensation reactions used to synthesize these derivatives, the E-isomer is almost exclusively formed. nih.gov This is because the E configuration is thermodynamically more stable due to reduced steric hindrance between the bulky aromatic rings compared to the more crowded Z configuration.

The stereochemistry of these isomers is a critical determinant of their biological activity. The distinct three-dimensional arrangement of the aromatic rings and the α,β-unsaturated carbonyl system in the E versus the Z isomer dictates how the molecule can bind to and interact with the active sites of enzymes or receptors. The planarity and spatial orientation of the E-isomer are often crucial for effective binding, making stereochemistry a key consideration in the design and synthesis of biologically active chalcone derivatives.

The table below illustrates the key differences between the E and Z isomers of a chalcone derived from 4-allyloxy-3,5-dimethoxyacetophenone.

CharacteristicE-Isomer (trans)Z-Isomer (cis)
Aromatic Ring Position On opposite sides of the C=C double bondOn the same side of the C=C double bond
Steric Hindrance LowerHigher
Thermodynamic Stability More stableLess stable
Prevalence in Synthesis Predominantly formed productRarely formed

Investigation of Biological Activity in Vitro and Molecular Level

Antioxidant Activity Evaluation (in vitro assays)

While numerous standard in vitro methods exist to evaluate the antioxidant capacity of chemical compounds, such as the DPPH (1,1-diphenyl-2-picryl-hydrazil) radical scavenging assay, ferric ion reducing antioxidant power (FRAP) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, specific data quantifying the antioxidant activity for Acetophenone (B1666503), 4-allyloxy-3,5-dimethoxy- is not extensively detailed in the current body of scientific literature. nih.govspringernature.compeerj.com These assays are fundamental in determining a compound's ability to scavenge free radicals or reduce oxidants, which are key indicators of potential antioxidant effects. nih.govnih.gov

Anticancer Research Applications (cellular and molecular mechanisms)

Acetophenone, 4-allyloxy-3,5-dimethoxy- is a crucial starting material, or precursor, for the synthesis of various chalcones that have demonstrated significant anticancer properties. The methoxy (B1213986) groups on the acetophenone-derived ring (referred to as the A-ring in the resulting chalcone) are frequently cited as being critical for the observed biological activities. nih.govnih.gov

Chalcones synthesized from acetophenone precursors bearing a trimethoxylated A-ring have shown potent antiproliferative effects against various human cancer cell lines. nih.gov Although direct data for chalcones with a 4-allyloxy group is limited, studies on closely related analogues where the A-ring is derived from 3,4,5-trimethoxyacetophenone demonstrate significant cytotoxicity. For example, these chalcones have been evaluated against human colorectal cancer cell lines (HCT116 and HT-29) and human prostate cancer cell lines (DU145 and PC3). nih.gov The presence of multiple methoxy groups on the A-ring of the chalcone (B49325) structure is considered a favorable feature for potent antiproliferative activity. nih.govmdpi.com

Chalcone Derivative Structure (B-Ring Substitution)Cell LineIC50 Value (µM) at 48h
2-hydroxyHCT1163.27 ± 0.11
2-hydroxyHT-299.65 ± 0.12
4-hydroxyHCT1162.66 ± 0.10
4-hydroxyHT-297.34 ± 0.22
3-hydroxyHCT11612.14 ± 0.44
3-hydroxyHT-2915.10 ± 0.46
Data derived from studies on chalcones synthesized from 3,4,5-trimethoxyacetophenone against human colorectal cancer cell lines. nih.gov

The anticancer effects of chalcones derived from substituted acetophenones are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Certain chalcones with basic groups on the acetophenone-derived A-ring have been shown to interfere with cell cycle progression. nih.gov The mechanisms often involve arresting cells in a specific phase of the cell cycle, thereby preventing their proliferation and leading to apoptosis.

There is no available scientific literature that specifically investigates or establishes a link between Acetophenone, 4-allyloxy-3,5-dimethoxy- and the inhibition of the ELF3-MED23 protein-protein interaction.

A significant area of research for derivatives of Acetophenone, 4-allyloxy-3,5-dimethoxy- is in overcoming multidrug resistance in cancer. One major cause of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which pump chemotherapy drugs out of cancer cells. nih.gov

Scientific studies have shown that the number and position of methoxy groups on the acetophenone-derived A-ring of chalcones are critical for their ability to inhibit the ABCG2 transporter. nih.gov Specifically, chalcones with two or three methoxy groups on this ring exhibit the best inhibitory properties. nih.gov By blocking the function of ABCG2, these compounds can restore the effectiveness of conventional anticancer drugs. The structural motif provided by Acetophenone, 4-allyloxy-3,5-dimethoxy- is therefore highly relevant for designing potent ABCG2 inhibitors. nih.gov

The disruption of the cellular microtubule network is a validated strategy in cancer therapy. Microtubules, which are polymers of tubulin protein, are essential for cell division. Compounds that interfere with tubulin polymerization can arrest cancer cells in mitosis and trigger apoptosis.

Kinase Inhibition (e.g., FLT3)

There is currently no available research data describing the inhibitory activity of Acetophenone, 4-allyloxy-3,5-dimethoxy- against FMS-like tyrosine kinase 3 (FLT3) or any other kinases. Scientific investigations have explored the potential of various compounds as FLT3 inhibitors, particularly in the context of conditions like acute myeloid leukemia where FLT3 mutations are common. However, the specific effects of Acetophenone, 4-allyloxy-3,5-dimethoxy- on kinase activity have not been reported in the accessible literature.

Receptor Interaction Profiles (e.g., monoamine targets, in vitro binding affinity)

No studies were found that investigated the in vitro binding affinity or interaction profiles of Acetophenone, 4-allyloxy-3,5-dimethoxy- with monoamine receptors or other receptor targets. Research into the structure-activity relationships of similar molecules often includes assessments of binding at serotonergic, dopaminergic, and adrenergic receptors to understand their pharmacological potential. Nevertheless, Acetophenone, 4-allyloxy-3,5-dimethoxy- has not been the subject of such published receptor binding assays.

Other Biological Activities Explored in Research (e.g., antimicrobial)

A search of scientific databases and research publications did not yield any studies on the antimicrobial properties or other specific biological activities of Acetophenone, 4-allyloxy-3,5-dimethoxy-. While the antimicrobial potential of various acetophenone derivatives and related phenolic compounds is a field of scientific inquiry, this specific compound has not been featured in such research.

Potential Applications and Future Research Directions

Utility as Synthetic Building Blocks in Medicinal Chemistry Research

The most prominent application of Acetophenone (B1666503), 4-allyloxy-3,5-dimethoxy- is as a key precursor in the synthesis of psychoactive phenethylamines, such as Allylescaline (B1520581) (4-allyloxy-3,5-dimethoxyphenethylamine). dbpedia.orgwikipedia.orgnih.govnih.gov The synthesis of such compounds often involves the conversion of the acetophenone's ketone group into an amine. This transformation highlights the utility of Acetophenone, 4-allyloxy-3,5-dimethoxy- as a foundational scaffold for building more complex molecules with potential therapeutic value.

The general class of acetophenone derivatives serves as a valuable starting point for the synthesis of a wide array of biologically active compounds. nih.govmdpi.com For instance, substituted acetophenones are precursors to chalcones, which are known to possess various pharmacological activities. researchgate.net Moreover, the acetophenone framework is integral to the development of various pharmaceuticals, including hypnotic-sedative agents, calcimimetics, and antifungal drugs. mdpi.com Given this precedent, Acetophenone, 4-allyloxy-3,5-dimethoxy-, with its specific substitution pattern, offers a unique entry point for creating novel derivatives with potentially tailored biological activities.

The allyloxy group, in particular, provides a reactive handle for further chemical modification, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). The investigation of various acetophenone derivatives has been crucial in understanding their potential as inhibitors of enzymes like cathepsins and α-glucosidase, as well as their antibacterial properties. nih.govresearchgate.netnih.gov

Precursor Compound Synthesized Compound Class Potential Therapeutic Area
Acetophenone, 4-allyloxy-3,5-dimethoxy-Phenethylamines (e.g., Allylescaline)Psychedelics, Neurology
Substituted AcetophenonesChalconesAnti-inflammatory, Anticancer
Acetophenone DerivativesPyrazolesEnzyme Inhibition (Cathepsins)
Acetophenone DerivativesBenzonate DerivativesEnzyme Inhibition (α-glucosidase)

Exploration in Materials Science Applications (e.g., optoelectronic materials)

While specific research on Acetophenone, 4-allyloxy-3,5-dimethoxy- in materials science is limited, the broader class of acetophenone derivatives has shown promise in this area. Acetophenone itself is a precursor to commercially significant resins used in coatings and inks. wikipedia.org These resins are typically formed through condensation reactions with formaldehyde (B43269). The resulting polymers can be further modified to enhance their properties for various applications.

The incorporation of acetophenone moieties into conjugated polymers has been explored for applications in electronics. researchgate.net These materials often exhibit interesting optical and electronic properties. For instance, acetophenone azo anthrone (B1665570) dye thin films have been studied for their optical and electrical characteristics, suggesting potential use in optoelectronic devices. researchgate.net The specific substituents on the aromatic ring of Acetophenone, 4-allyloxy-3,5-dimethoxy- could influence the electronic properties of such polymers, making it a candidate for the development of new functional materials. The allyloxy group could also serve as a site for polymerization or for grafting the molecule onto other material surfaces.

Development of Research Probes and Tools

Acetophenone derivatives have been successfully utilized in the development of chemical probes for biological research. olemiss.edu For example, progestin ketals of substituted acetophenones have been synthesized as high-affinity probes for the progesterone (B1679170) receptor, with potential applications in photoaffinity labeling and diagnostic imaging. nih.gov Similarly, benzophenone-functionalized probes have been developed to study protein-ligand interactions. researchgate.net

The reactive nature of the allyl group in Acetophenone, 4-allyloxy-3,5-dimethoxy- could be exploited for the attachment of reporter groups, such as fluorophores or biotin, creating tailored research probes. Such probes could be valuable tools for studying the biological targets of molecules derived from this scaffold, like Allylescaline.

Future Research Avenues based on SAR and Mechanistic Insights

Future research on Acetophenone, 4-allyloxy-3,5-dimethoxy- is likely to focus on expanding its utility as a synthetic building block and exploring the biological activities of its derivatives.

Key future research directions include:

Synthesis of Novel Analogs: Systematic modification of the acetophenone core, particularly at the allyl group, could lead to the discovery of new compounds with improved pharmacological profiles.

Exploration of New Therapeutic Targets: While its derivatives have been primarily studied in the context of psychedelic research, the scaffold could be used to design ligands for other G-protein coupled receptors or enzymes.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a library of derivatives synthesized from Acetophenone, 4-allyloxy-3,5-dimethoxy- would provide valuable insights into the structural requirements for biological activity at various targets. nih.gov

Development of Novel Materials: Investigating the polymerization of Acetophenone, 4-allyloxy-3,5-dimethoxy- or its incorporation into copolymers could lead to new materials with interesting optical or electronic properties.

Biocatalysis and Green Chemistry: Exploring enzymatic or green chemistry approaches for the synthesis and modification of this compound and its derivatives could offer more sustainable and efficient chemical processes.

Q & A

Q. What are the standard synthesis protocols for 4-allyloxy-3,5-dimethoxyacetophenone, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution or etherification reactions. For example, a modified procedure for analogous acetophenone derivatives includes refluxing a precursor (e.g., 4-hydroxy-3,5-dimethoxyacetophenone) with allyl bromide in anhydrous ethanol, catalyzed by potassium carbonate. Reaction optimization may involve varying temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Yield improvements can be achieved by monitoring reaction progress using TLC or HPLC.

Q. How is 4-allyloxy-3,5-dimethoxyacetophenone characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm allyloxy substitution (e.g., δ 5.8–6.0 ppm for allyl protons) and methoxy groups (δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 237.112).
  • Infrared Spectroscopy (IR): Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether linkage).
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for similar acetophenone derivatives .

Q. What extraction and quantification methods are used to isolate this compound from natural matrices?

Methodological Answer: In plant/fruit extracts (e.g., Viscum album), the compound is isolated via:

Solvent Extraction: Methanol/ethanol maceration, followed by partitioning with ethyl acetate.

Chromatographic Separation: Flash chromatography or preparative HPLC (C18 column, acetonitrile/water gradient).

Quantification: Reverse-phase HPLC with UV detection (λ = 280 nm). Free vs. bound forms are differentiated using acid/alkaline hydrolysis (e.g., 2M HCl for bound phenolic release) .

Advanced Research Questions

Q. How can solubility data of 4-allyloxy-3,5-dimethoxyacetophenone in supercritical CO₂ be modeled for industrial extraction processes?

Methodological Answer: Solubility (yy) in supercritical CO₂ is modeled using:

  • Chrastil Equation: lny=klnρ+a/T+b\ln y = k \ln \rho + a/T + b, where kk, aa, and bb are fitted parameters.
  • Peng-Robinson Equation of State (PR-EOS): Combined with Stryjek-Vera mixing rules to account for solute-solvent interactions.
    Experimental data (10–28 MPa, 313–343 K) show strong temperature/pressure dependence. For example, at 313 K and 20 MPa, solubility ranges 0.5–1.2 mol% .
Model Parameters SSE (%)
Chrastilk=2.1,a=1200k=2.1, a=12000.38
PR-EOS (Stryjek-Vera)κij=0.15\kappa_{ij}=0.154.00

Q. How can contradictions in analytical data (e.g., NMR vs. MS results) be resolved during structural validation?

Methodological Answer: Discrepancies arise from impurities, tautomerism, or dynamic equilibria. Mitigation strategies include:

  • Multi-Technique Cross-Validation: Compare NMR (solution state) with X-ray (solid state).
  • Isotopic Labeling: Use 13^{13}C-labeled precursors to track unexpected peaks.
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are employed to assess its anti-glycation and antioxidant properties in biomedical research?

Methodological Answer:

  • Anti-Glycation Assay: Incubate the compound with bovine serum albumin (BSA) and methylglyoxal (glycation agent). Measure advanced glycation end-products (AGEs) via fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm).
  • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ determination) and FRAP (ferric reducing power). For example, derivatives of 4-hydroxy-3,5-dimethoxyacetophenone show IC₅₀ values of 12–25 µM in DPPH assays .

Data Contradiction Analysis Example:
If conflicting yields arise from synthesis protocols (e.g., 60% vs. 75%), factors to investigate include:

  • Reagent Purity: Allyl bromide hygroscopicity affecting reactivity.
  • Side Reactions: Competing etherification or oxidation pathways.
  • Purification Losses: Column chromatography recovery efficiency.

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